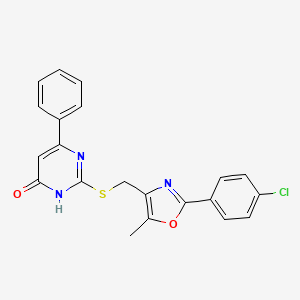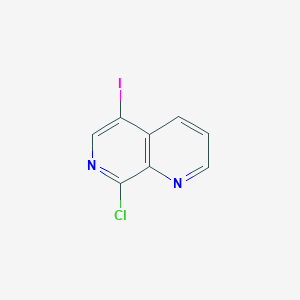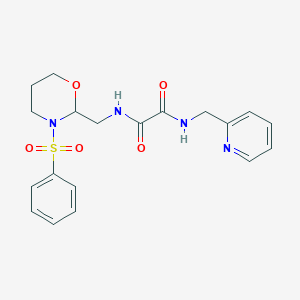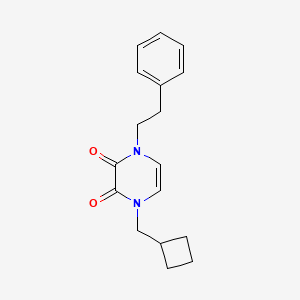![molecular formula C19H17FN2O3S B2627033 2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874807-17-7](/img/structure/B2627033.png)
2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a thiophene ring, another five-membered ring but with a sulfur atom instead. The presence of a fluoro group indicates that one of the hydrogens in the compound is replaced by a fluorine atom. The dimethylamino group suggests the presence of an amine functional group where the nitrogen is bonded to two methyl groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to detail the exact synthesis process. However, the synthesis might involve reactions like nucleophilic substitution (for introducing the fluoro group), condensation (for ring formation), and reductive amination (for the dimethylamino group).Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. These groups would have a significant impact on the compound’s shape, polarity, and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the presence of the amine and fluoro groups could make it reactive towards acids and electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amine and fluoro groups could increase its solubility in polar solvents.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing derivatives of the mentioned compound, exploring their chemical reactions and properties. One study focused on the synthesis of 5,8-difluoronaphtho[2,3-c]thiophene-4,9-dione and its conversion to related compounds, highlighting the chemical reactivity and potential for creating diverse chemical structures A. P. K. and M. Petry, 1989. Another research elaborated on synthesizing 1-aryl derivatives, providing a pathway to a wide range of chemical derivatives and showcasing the versatility of the core structure for further chemical modifications R. Vydzhak & S. Y. Panchishyn, 2010.
Applications in Material Science
Significant applications have been identified in material science, particularly in the development of electronic and optoelectronic devices. For example, a novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar diketopyrrolopyrrole (DPP) backbone was synthesized for use as an electron transport layer in inverted polymer solar cells. This application highlights the potential of derivatives in enhancing the performance of photovoltaic devices due to their high conductivity and electron mobility Lin Hu et al., 2015.
Photophysical Applications
The study of the linear photophysics, stimulated emission, and ultrafast spectroscopy of new two-photon absorbing diketopyrrolopyrrole derivatives has provided insights into their potential applications in photodynamic therapy and as materials for optical storage. These derivatives exhibit significant two-photon absorption cross-sections, suggesting their use in applications requiring high light absorption efficiency E. G. Zadeh et al., 2015.
Polymer Science
In polymer science, the incorporation of diketopyrrolopyrrole units into polymers has been investigated for their colorimetric and electronic properties. These studies have led to the creation of deeply colored polymers with potential applications in organic electronics and as active materials in optoelectronic devices Irina Welterlich et al., 2012.
Safety And Hazards
Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. However, like with all chemicals, proper safety measures should be taken when handling it.
Orientations Futures
The future directions would depend on the current uses and research surrounding this compound. If it’s a novel compound, future research could explore its potential applications in various fields like medicine or materials science.
Please note that this is a general analysis based on the structure of the compound. For a more accurate analysis, more specific information or studies related to this compound are needed.
Propriétés
IUPAC Name |
2-[2-(dimethylamino)ethyl]-7-fluoro-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-21(2)7-8-22-16(14-4-3-9-26-14)15-17(23)12-10-11(20)5-6-13(12)25-18(15)19(22)24/h3-6,9-10,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPNHOZNXVGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
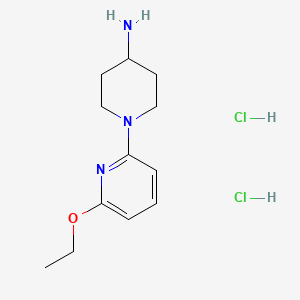
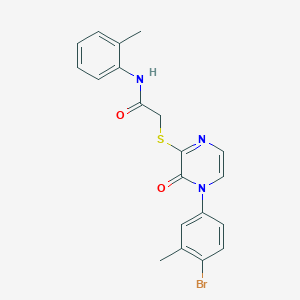
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)
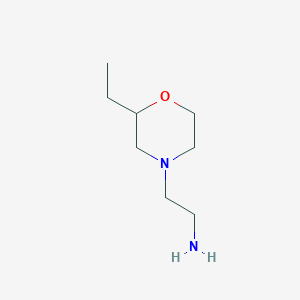
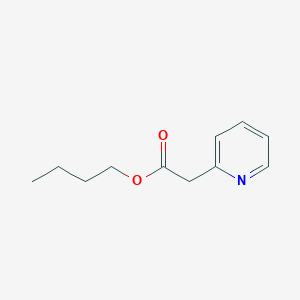
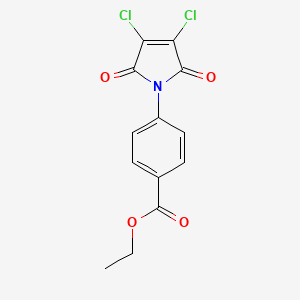
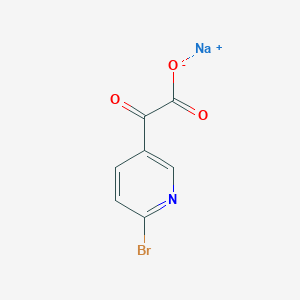
![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)
